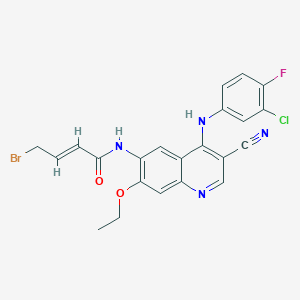

4-Bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide

Description

This compound is a quinoline-derived molecule featuring a 3-chloro-4-fluorophenylamino substituent at position 4, a cyano group at position 3, and an ethoxy group at position 7 of the quinoline core. The but-2-enamide side chain at position 6 includes a bromo substituent at position 2.

Properties

Molecular Formula |

C22H17BrClFN4O2 |

|---|---|

Molecular Weight |

503.7 g/mol |

IUPAC Name |

(E)-4-bromo-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide |

InChI |

InChI=1S/C22H17BrClFN4O2/c1-2-31-20-10-18-15(9-19(20)29-21(30)4-3-7-23)22(13(11-26)12-27-18)28-14-5-6-17(25)16(24)8-14/h3-6,8-10,12H,2,7H2,1H3,(H,27,28)(H,29,30)/b4-3+ |

InChI Key |

VOCHLJXFJTUNGD-ONEGZZNKSA-N |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)/C=C/CBr |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Cyano Group: This can be achieved through nucleophilic substitution reactions.

Amidation: The final step involves the formation of the amide bond, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether.

Substitution: Halogenating agents like NBS, SOCl2, and F2.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

4-Bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications in the But-2-Enamide Chain

Key Compound :

- 4-Bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide Substituent on but-2-enamide: Bromo at position 3.

Analog 1 :

- (E)-N-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-3-cyano-7-ethoxyquinolin-6-yl]-4-dimethylaminobut-2-enamide () Substituent on but-2-enamide: Dimethylamino at position 4. Implications:

- The dimethylamino group introduces basicity, enhancing solubility in aqueous environments compared to the bromo group.

- May improve membrane permeability due to protonation at physiological pH .

Analog 2 :

- N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide () Similar to Analog 1 but retains the 3-chloro-4-fluorophenylamino group. Comparison:

- Dimethylamino may alter electronic effects, influencing hydrogen bonding with target proteins .

Modifications in the Quinoline Core

Key Compound :

- Ethoxy group at position 7 of quinoline.

Analog 3 :

Halogen-Rich Analogs

Analog 4 :

- Hexafluoro-1-(trifluoromethyl)-propyl]phenyl]carbamoyl]phenyl]-2-methyl-benzamide ()

- Features trifluoromethyl and tetrafluoro groups.

- Comparison :

- Increased halogen content enhances metabolic stability by resisting oxidative degradation.

- Higher molecular weight and lipophilicity may reduce oral bioavailability compared to the bromo-containing compound .

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Bromo vs. Dimethylamino: Bromo’s electronegativity may strengthen hydrophobic interactions in target binding, whereas dimethylamino’s basicity could improve pharmacokinetics .

- Ethoxy vs. Methoxy: Ethoxy’s larger size may enhance binding to extended hydrophobic pockets in kinases, as seen in similar quinoline inhibitors .

- Halogen Effects : The trifluoromethyl group in Analog 4 exemplifies a trade-off between metabolic stability and bioavailability, a consideration for the bromo-containing compound’s development .

Biological Activity

4-Bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies and data sources.

The molecular formula of this compound is , with a molar mass of approximately 521.77 g/mol. The compound features multiple functional groups that contribute to its biological interactions, including a bromine atom, a chloro-fluorophenyl moiety, and a quinoline structure.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study on related quinoline derivatives demonstrated their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the chloro-fluorophenyl group is believed to enhance the compound's interaction with cellular targets, potentially increasing its efficacy against various cancer types .

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can act as a potent inhibitor of certain kinases involved in cancer progression. Specifically, it has been observed to interfere with the activity of epidermal growth factor receptor (EGFR) tyrosine kinases, which are critical in the signaling pathways of many cancers . This inhibition can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents.

Antimicrobial Activity

In addition to anticancer properties, preliminary assessments suggest that this compound may possess antimicrobial activity. Studies have indicated that quinoline derivatives can exhibit antibacterial effects against Gram-positive and Gram-negative bacteria, although specific data on this compound's antimicrobial efficacy remains limited .

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, researchers evaluated the antitumor efficacy of this compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxic effects at nanomolar concentrations. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Kinase Inhibition

Another study focused on the kinase inhibition profile of this compound. It was found to effectively inhibit EGFR and other related kinases, leading to significant reductions in downstream signaling pathways associated with tumor growth and metastasis. This finding supports the potential use of this compound as a targeted therapy in oncological applications .

Data Table: Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Significant cytotoxicity | Induction of apoptosis |

| Kinase Inhibition | Inhibition of EGFR | Disruption of signaling pathways |

| Antimicrobial | Potential antibacterial effects | Interaction with bacterial cell membranes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.